

Parvin protein structure and calponin homology (CH) domains

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Compound of Interest

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An In-depth Technical Guide to Parvin Protein Structure and Calponin Homology (CH) Domains

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Parvin Family of Adaptor Proteins

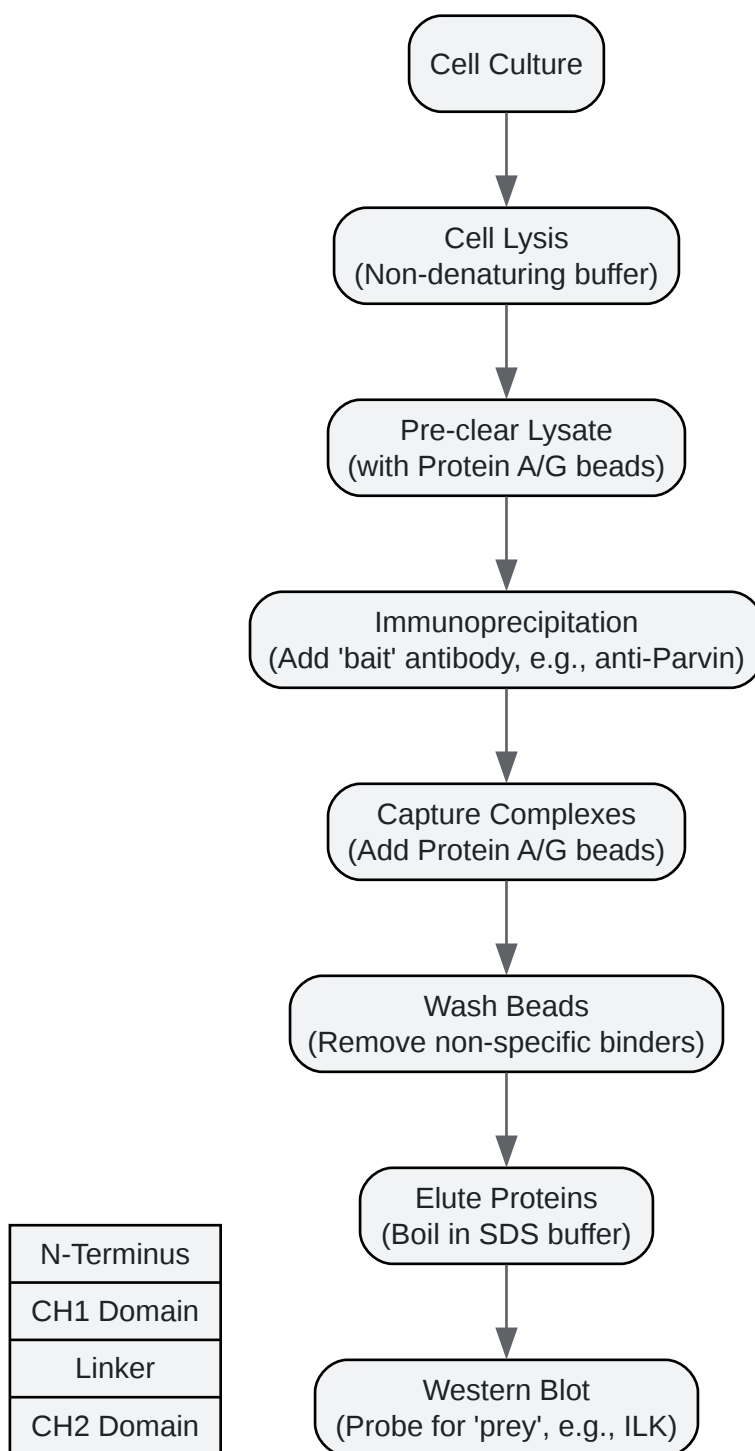
The parvins are a highly conserved family of proteins essential for linking integrin receptors to the actin cytoskeleton, playing a pivotal role in cell adhesion, migration, cytoskeletal organization, and survival signaling.^{[1][2]} In mammals, the family comprises three isoforms: α -parvin (PARVA or actopaxin), β -parvin (PARVB or affixin), and γ -parvin (PARVG).^{[1][3]} These proteins function as critical adaptors within focal adhesions, which are dynamic, multi-protein complexes that mediate the connection between the extracellular matrix (ECM) and the intracellular actin cytoskeleton.^{[2][4]}

A defining characteristic of parvins is their role within the ternary IPP complex, a cornerstone of focal adhesion assembly, composed of Integrin-Linked Kinase (ILK), Particularly-Interesting-New-Cys-His-rich protein (PINCH), and Parvin.^{[2][5][6]} In this complex, ILK acts as a central scaffold, binding to the cytoplasmic tail of β -integrins, while also connecting to PINCH and parvin. Parvin, in turn, links the complex to the actin cytoskeleton and other focal adhesion components, thereby serving as a crucial signaling hub.^{[1][5]} Understanding the precise structure of parvin and its domains is fundamental to deciphering its function in both normal cellular processes and disease states, including cancer.^{[2][7]}

Core Protein Structure of Parvins

Parvin family members are relatively small proteins, with α -parvin having a molecular mass of approximately 42 kDa.[3][8] Despite being members of the α -actinin superfamily, they are unique in that they lack the characteristic central rod domain, making them the smallest known proteins in this superfamily.[3] The primary structure is highly conserved and can be broadly divided into an N-terminal region and a C-terminal actin-binding domain (ABD) composed of two tandem calponin homology (CH) domains.[1][8]

- **N-Terminal Region:** This region is the most variable among the parvin isoforms and contains putative nuclear localization signals (NLS).[3][4] For α -parvin, this segment is considered a flexible, intrinsically disordered region.[4]
- **Tandem Calponin Homology (CH) Domains:** The C-terminal half of parvin contains two distinct CH domains, designated CH1 and CH2, connected by a linker region of about 60 amino acids.[1] These domains are the primary modules responsible for the protein-protein interactions that define parvin's function as an adaptor protein.



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